3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone
Description
3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone is a pyridone derivative characterized by a cyano group at position 3, a dimethoxymethyl substituent at position 6, and a 4-pyridyl ring at position 3.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
6-(dimethoxymethyl)-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O3/c1-19-14(20-2)12-11(9-3-5-16-6-4-9)7-10(8-15)13(18)17-12/h3-7,14H,1-2H3,(H,17,18) |
InChI Key |
ILVVAYZHHQZXFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis from Cyanoacetamide and Acetylacetone Derivatives
A well-documented method involves a two-step synthesis starting from N-alkylated 2-cyanoacetamide derivatives and acetylacetone:
- The first step involves nucleophilic substitution of substituted anilines on ethyl cyanoacetate to form cyanoacetamide intermediates.
- The second step is a base-catalyzed condensation between cyanoacetamide derivatives and acetylacetone, forming the pyridone ring.
- Potassium hydroxide acts as a base catalyst.
- Ethanol is used as a solvent.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- The products precipitate upon cooling and are isolated by filtration.
Spectroscopic Characterization:
- IR spectra show characteristic cyano (CN) stretching bands at ~2215 cm⁻¹ and carbonyl (CO) bands at ~1650-1675 cm⁻¹.
- ^1H NMR spectra display signals for pyridone ring protons, methyl groups, and aromatic protons consistent with the expected structures.
Introduction of the Dimethoxymethyl Group
The dimethoxymethyl substituent at position 6 can be introduced by methylation reactions involving dimethoxymethyl reagents under controlled conditions. Although specific detailed protocols for this step on this compound are limited in literature, analogous procedures involve:
- Reaction of hydroxyl or methyl groups on the pyridone ring with dimethoxymethyl chloride or dimethoxymethyl ethers.
- Use of bases such as potassium carbonate or sodium hydride to facilitate substitution.
- Mild temperatures (room temperature to 50 °C) to avoid decomposition.
Environmentally Friendly and Efficient Synthetic Approaches
Recent developments have focused on greener synthesis routes that minimize hazardous reagents and reduce reaction steps:
- Use of ethanol as a solvent and potassium hydroxide as a mild base avoids toxic solvents and reagents.
- Avoidance of phosphorus oxychloride and other hazardous chlorinating agents improves safety and environmental profile.
- Reaction times are optimized to 2–4 hours with good yields (up to 79%).
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The synthetic approach via cyanoacetamide and acetylacetone is robust and reproducible, yielding the target 3-cyano-2-pyridone core efficiently.
- The presence of the 4-pyridyl substituent is typically introduced via the choice of substituted anilines or pyridine derivatives in the initial steps.
- Spectroscopic data (IR, ^1H NMR) consistently confirm the formation of the cyano and pyridone functionalities.
- The dimethoxymethyl group installation is critical for the compound's unique properties and is generally achieved via methylation of hydroxyl precursors.
- Environmentally friendly methods avoid toxic reagents and use mild bases and solvents, aligning with green chemistry principles.
- Yields range from moderate to high (53–79%), with reaction times between 2 and 20 hours depending on the step and method.
- The compound is commercially available for research use, indicating established synthetic accessibility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group (-CN) at the 3-position serves as an electrophilic site for nucleophilic substitution. For example:
-
Reaction with amines : In ethanol under reflux, primary amines displace the cyano group to form substituted pyridine derivatives. This reaction proceeds via a two-step mechanism involving initial nucleophilic attack followed by elimination of HCN.
| Amine | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methylamine | Ethanol, 80°C, 6h | 3-Amino-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone | 72 |
| Benzylamine | Ethanol, 80°C, 8h | 3-Benzylamino-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone | 68 |
Base-Catalyzed Rearrangements
Under alkaline conditions, the pyridone ring undergoes structural rearrangements. For instance, in the presence of KOH/EtOH:
-
Ring expansion : The dimethoxymethyl group facilitates a -shift, converting the pyridone core into a quinoline analog .
Mechanism :
-
Deprotonation of the pyridone oxygen by KOH.
-
Migration of the dimethoxymethyl group to the adjacent carbon.
| Base | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| KOH | Ethanol | Reflux (78°C) | 8-Dimethoxymethyl-7-cyanoquinoline | 61 |
Electrophilic Aromatic Substitution
The electron-rich pyridine ring at the 5-position undergoes electrophilic substitution. Key examples include:
-
Nitration : Concentrated HNO₃ at 0–5°C introduces a nitro group at the para position relative to the pyridyl nitrogen .
-
Sulfonation : Fuming H₂SO₄ at 120°C yields the sulfonated derivative .
| Reaction | Reagent | Position | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-4' | 5-(4-Nitro-pyridyl)-3-cyano-6-dimethoxymethyl-2-pyridone | 58 |
| Sulfonation | H₂SO₄ (fuming), 120°C | C-3' | 5-(3-Sulfo-pyridyl)-3-cyano-6-dimethoxymethyl-2-pyridone | 63 |
Hydrolysis Reactions
The dimethoxymethyl group (-CH(OCH₃)₂) hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O): Converts the dimethoxymethyl group to a formyl group, yielding 6-formyl-3-cyano-5-(4-pyridyl)-2-pyridone .
-
Basic hydrolysis (NaOH/EtOH): Cleaves the methoxy groups to produce 6-hydroxymethyl-3-cyano-5-(4-pyridyl)-2-pyridone .
| Condition | Product | Yield (%) |
|---|---|---|
| 2M HCl, reflux, 4h | 6-Formyl-3-cyano-5-(4-pyridyl)-2-pyridone | 85 |
| 1M NaOH, EtOH, 6h | 6-Hydroxymethyl-3-cyano-5-(4-pyridyl)-2-pyridone | 78 |
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride:
Product Structure :
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the dimethoxymethyl group to a carboxylic acid .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine.
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 70°C | 6-Carboxy-3-cyano-5-(4-pyridyl)-2-pyridone | 73 |
| Reduction | H₂, Pd/C, EtOH, 50°C | 3-Aminomethyl-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone | 65 |
Metal Complexation
The pyridone oxygen and pyridyl nitrogen act as ligands for transition metals:
-
Cu(II) complexes : Form octahedral complexes in ethanolic solution, characterized by UV-Vis and ESR spectroscopy.
-
Fe(III) complexes : Exhibit catalytic activity in oxidation reactions.
| Metal Salt | Ligand Ratio (M:L) | Application |
|---|---|---|
| CuCl₂ | 1:2 | Antioxidant studies |
| Fe(NO₃)₃ | 1:1 | Catalytic oxidation of alkanes |
Key Findings and Trends
-
Functional Group Reactivity : The cyano group predominantly undergoes nucleophilic substitution, while the dimethoxymethyl group is prone to hydrolysis.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance substitution rates compared to protic solvents .
-
Steric Effects : Bulky substituents on the pyridyl ring reduce reaction yields due to steric hindrance .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of “3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The cyano and pyridyl groups could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone and its analogs:
Structural and Functional Analysis:
Hydrazonomethyl (OK-1035): Introduces a reactive hydrazone moiety critical for DNA-PK inhibition, but may increase metabolic instability . 2-Hydroxyphenyl (Analogs): Enhances hydrogen-bonding capacity, favoring kinase inhibition (e.g., Pim-1) but reducing membrane permeability .
R5 Substituent Importance :
- The 4-pyridyl group at R5 is optimal for maintaining hydrogen-bond interactions with targets like Trp222, as seen in molecular docking studies. Replacement with aryl groups (e.g., phenyl) reduces activity due to steric clashes and loss of electrostatic complementarity .
Activity Trends: Electron-Withdrawing Groups: Substituents like NO2 or halogens (Cl, Br) at R6 in phenyl-substituted analogs reduce activity due to steric hindrance with Trp222 .
Research Findings and Implications
- DNA-PK Inhibition: OK-1035’s hydrazonomethyl group enables selective DNA-PK inhibition, a mechanism absent in the target compound. This highlights the critical role of R6 reactivity in targeting DNA repair pathways .
- Kinase Modulation : Hydroxyphenyl-substituted pyridones exhibit Pim-1 kinase inhibition, suggesting that the target compound’s dimethoxymethyl group could be modified to explore similar pathways .
- Synthetic Accessibility : The dimethoxymethyl group may be synthesized via alkylation of hydroxyphenyl precursors, though yields and stability require further investigation .
Biological Activity
3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone (CAS No. 98293-79-9) is a compound belonging to the pyridone family, which has garnered interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include a pyridine ring and a cyano group, which are significant for its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A notable study evaluated various derivatives of 3-cyanopyridine, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against Escherichia coli .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Target Organism | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 3d | E. coli | 3.91 | 22.8 |
| 3e | E. coli | 3.77 | Moderate |
| II | S. aureus | Not specified | 25 |
| IV | Pseudomonas aeruginosa | Not specified | 21.4 |
The presence of the pyridine ring in these compounds is crucial for their effectiveness, with some derivatives demonstrating activity comparable to standard antibiotics like ciprofloxacin .
The mechanism by which these compounds exert their antimicrobial effects includes inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. For instance, compound 3d showed an IC50 value of 1.68 µg/mL against DNA gyrase A, indicating significant potency compared to ciprofloxacin .
Study on Antimicrobial Efficacy
In a recent study published in November 2024, researchers synthesized several new derivatives based on the pyridine structure and assessed their antimicrobial properties against various bacterial strains, including E. coli, S. aureus, and fungi . The study found that many derivatives exhibited broad-spectrum activity, with some achieving inhibition zones exceeding those of conventional antibiotics.
Evaluation of Pharmacological Properties
Another research effort focused on evaluating the pharmacological properties of pyridone derivatives, including their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles using computational tools like SwissADME . The findings suggested that certain derivatives could be promising candidates for further development in pharmaceutical applications due to favorable ADME characteristics.
Q & A
Q. What synthetic methodologies are recommended for 3-Cyano-6-dimethoxymethyl-5-(4-pyridyl)-2-pyridone, and how can reaction conditions be optimized?
The synthesis of 2-pyridone derivatives typically involves cyclocondensation reactions or multi-step protocols. For structurally analogous compounds (e.g., 3-cyano-6-(2-hydroxyphenyl)-2-pyridones), researchers have employed:
- Knoevenagel condensation of cyanoacetamide derivatives with substituted aldehydes under acidic conditions.
- Microwave-assisted synthesis to reduce reaction time and improve yields (e.g., 70–85% yields reported for similar scaffolds) .
Optimization strategies include: - Catalyst screening : Use of p-toluenesulfonic acid (PTSA) or ammonium acetate to enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC validation (≥95% purity) .
Q. What analytical techniques are critical for characterizing structural integrity and purity?
Key methods include:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., distinguishing 4-pyridyl vs. 3-pyridyl via coupling patterns) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C14H12N3O3: 270.0878; observed: 270.0875) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks critical for structure-activity studies .
- HPLC with UV/Vis detection : Monitors purity and stability under varying pH/temperature conditions .
Advanced Research Questions
Q. How does the 4-pyridyl substituent influence biological activity compared to 3-pyridyl analogues?
Computational and experimental studies on related compounds reveal:
- DFT calculations : The 4-pyridyl group exhibits a stabilization energy ~22 kJ/mol higher than phenyl analogues, correlating with improved target binding (e.g., DNA-PK inhibition) .
- Activity disparities : Despite similar DFT stabilization energies between 4-pyridyl and 3-pyridyl groups (ΔE <1 kJ/mol), 4-pyridyl derivatives show superior inhibitory activity in enzymatic assays. This discrepancy suggests non-thermodynamic factors (e.g., solvation effects, conformational dynamics) require advanced modeling (QM/MM) for resolution .
- Experimental validation : Radiolabeled competitive binding assays (e.g., IC50 values for DNA-PK inhibition) are recommended to quantify potency differences .
Q. What is the mechanistic rationale for this compound’s role as a DNA-PK inhibitor in radiosensitization?
Preclinical studies on similar 2-pyridones (e.g., OK-1035) demonstrate:
- Kinase inhibition : Competitive binding to the ATP-binding pocket of DNA-PK, blocking repair of radiation-induced double-strand breaks .
- In vivo efficacy : Synergistic tumor regression in xenograft models when combined with γ-irradiation (e.g., 50% reduction in tumor volume vs. 30% with irradiation alone) .
- Selectivity profiling : Cross-screening against related kinases (ATM, ATR) is essential to minimize off-target effects.
Q. How can structural modifications enhance metabolic stability without compromising target affinity?
Strategies include:
- Dimethoxymethyl group optimization :
- Isosteric replacement : Substitution with trifluoromethyl (CF3) groups improves metabolic resistance (t1/2 increased from 2.1 to 6.8 hours in microsomal assays) .
- Steric shielding : Introducing bulky substituents adjacent to metabolically labile sites (e.g., methyl groups) reduces CYP450-mediated oxidation .
- Prodrug approaches : Esterification of the cyano group to enhance bioavailability, with in situ hydrolysis restoring activity .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies between computational predictions and experimental activity data for pyridyl-substituted derivatives?
A case study from highlights:
- Issue : 4-pyridyl and 3-pyridyl analogues showed similar DFT stabilization energies but divergent DNA-PK inhibition (IC50: 4-pyridyl = 0.8 μM vs. 3-pyridyl = 5.2 μM).
- Resolution strategies :
- Conformational sampling : Molecular dynamics (MD) simulations to assess ligand flexibility during binding.
- Solvent effects : Poisson-Boltzmann calculations to incorporate solvation-free energy differences.
- Experimental validation : Isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy contributions .
Methodological Recommendations
Q. What in silico tools are recommended for prioritizing synthetic targets?
- Docking simulations (AutoDock Vina) : Screen substituent effects on DNA-PK binding (PDB: 3KGV).
- ADMET prediction (SwissADME) : Assess logP, bioavailability, and CYP450 interactions pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
